![molecular formula C5H10N2S B594534 2-Thia-5,7-diazaspiro[3.4]octane(9CI) CAS No. 139585-87-8](/img/new.no-structure.jpg)
2-Thia-5,7-diazaspiro[3.4]octane(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-5,7-diazaspiro[3.4]octane(9CI) is a chemical compound with the molecular formula C5H10N2S. This compound is characterized by a spirocyclic structure containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a suitable thioamide with a diamine under controlled temperature and pressure conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Thia-5,7-diazaspiro[3.4]octane(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
2-Thia-5,7-diazaspiro[3.4]octane(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-Thia-5,7-diazaspiro[3.4]octane(9CI) involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-Thia-5,7-diazaspiro[3.4]octane(9CI) can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
- 2-Thia-6-azaspiro[3.3]heptane
- 2-Thia-8-azaspiro[4.4]nonane
- 2-Thia-5,7-diazaspiro[3.5]nonane
What sets 2-Thia-5,7-diazaspiro[3.4]octane(9CI) apart is its specific ring size and the positioning of the sulfur and nitrogen atoms, which confer unique chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
139585-87-8 |
|---|---|
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
2-thia-5,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C5H10N2S/c1-5(2-8-3-5)7-4-6-1/h6-7H,1-4H2 |
InChI-Schlüssel |
RIYZDGUBQVHGNR-UHFFFAOYSA-N |
SMILES |
C1C2(CSC2)NCN1 |
Kanonische SMILES |
C1C2(CSC2)NCN1 |
Synonyme |
2-Thia-5,7-diazaspiro[3.4]octane(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


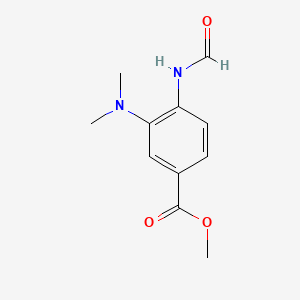

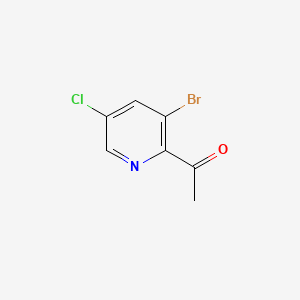

![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)
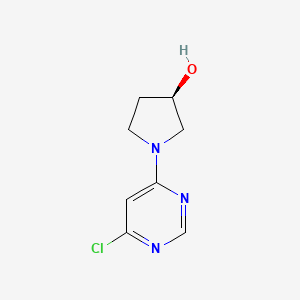

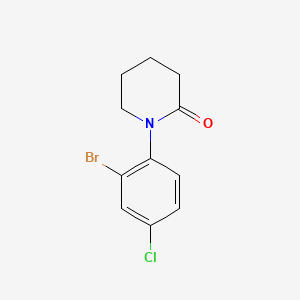
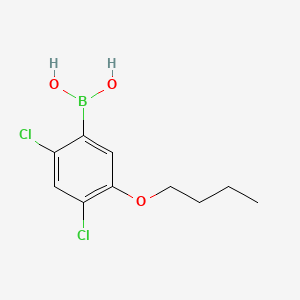

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
